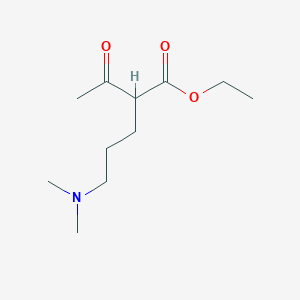

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester

Description

This compound belongs to the broader class of fatty acid esters, which are widely studied for their roles in flavor chemistry, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

ethyl 2-acetyl-5-(dimethylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-15-11(14)10(9(2)13)7-6-8-12(3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVXJPPYYDENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445046 | |

| Record name | Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69472-61-3 | |

| Record name | Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another synthetic route involves the acetylation of 5-(dimethylamino)pentanoic acid with acetic anhydride. This reaction is usually performed in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in various chemical reactions such as oxidation, reduction, and substitution. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing derivatives with new functional groups.

Biology

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows it to interact with specific enzymes, making it useful for investigating biochemical mechanisms.

Medicine

Pentanoic acid derivatives are being investigated for their potential therapeutic properties. The compound may serve as a precursor for drug development due to its structural features that allow for modification into biologically active molecules. Research is ongoing to explore its efficacy in treating various conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a solvent in various processes. Its properties make it suitable for use in formulations requiring polar aprotic solvents .

Case Studies

Case Study 1: Use as a Solvent

Recent studies have highlighted the potential of pentanoic acid derivatives as green solvents in industrial applications. The compound's polar aprotic nature allows it to replace more toxic solvents traditionally used in chemical processes. This shift aligns with green chemistry principles aimed at reducing environmental impact while maintaining efficiency .

Case Study 2: Drug Development

Research has indicated that pentanoic acid derivatives can serve as intermediates in synthesizing pharmaceuticals like Almotriptan, a medication used for treating migraines. The synthesis process involves optimizing conditions to ensure high purity and yield while adhering to regulatory guidelines .

Mechanism of Action

The mechanism of action of pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The presence of the dimethylamino group enhances its ability to interact with biological molecules, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related esters, emphasizing substituent effects on physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

This contrasts with ethyl pentanoate, which is highly volatile and contributes to fruity aromas in fermented products . Acetylated esters (e.g., acetylglycine ethyl ester) are associated with unique regional flavors in alcoholic beverages, suggesting that the acetyl group in the target compound may similarly influence sensory profiles .

Functional Group Interactions: The dimethylamino group could enhance solubility in polar solvents or acidic environments due to protonation, whereas unsubstituted esters (e.g., hexanoic acid ethyl ester) are more lipophilic . Selenium-containing analogs (e.g., 5-(phenylselanyl)pentanoic acid ethyl ester) exhibit distinct reactivity in synthetic pathways, highlighting how heteroatom substitutions expand utility in organic chemistry .

Stability Under Storage or Processing: Esters with bulky substituents (e.g., t-butyl groups in pentanoic acid, 5-hydroxy-2,4-di-t-butylphenyl ethyl ester) show reduced stability during storage compared to simpler esters . The target compound’s acetyl and dimethylamino groups may confer intermediate stability, depending on environmental pH and temperature.

Biological Activity

Pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester (CAS No. 69472-61-3) is a compound with diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

The compound features a pentanoic acid backbone with an acetyl group and a dimethylamino group, contributing to its unique reactivity and biological properties.

Synthesis Methods

This compound can be synthesized through various methods:

- Esterification : Reaction of pentanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.

- Acetylation : Acetylation of 5-(dimethylamino)pentanoic acid using acetic anhydride, typically facilitated by a base like pyridine.

These methods enable the production of the compound in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes. This interaction leads to the formation of reactive intermediates that participate in biochemical reactions. The dimethylamino group enhances its interaction with biological molecules, making it valuable in biochemical studies .

Enzyme Interactions

The compound has been shown to interact with several enzymes, influencing metabolic pathways. Its ability to form reactive intermediates allows it to participate in:

- Oxidation Reactions : Can be oxidized to generate corresponding carboxylic acids or ketones.

- Reduction Reactions : The ester group can be reduced to form alcohols.

- Substitution Reactions : The acetyl and dimethylamino groups can engage in nucleophilic substitutions.

These reactions highlight the compound's versatility in biochemical applications .

Pharmacological Potential

Recent studies have explored the therapeutic potential of pentanoic acid derivatives. For instance:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pentanoic acid derivatives against common bacterial strains. The results indicated that certain derivatives displayed potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Research

In another study focusing on neuroprotection, pentanoic acid derivatives were tested for their ability to protect neuronal cells from oxidative stress. The findings revealed that these compounds could significantly reduce cell death induced by oxidative agents, indicating their potential role in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Structure | Green solvent applications |

| Almotriptan | Structure | Treatment for migraines |

This compound is distinguished by its unique combination of functional groups that enhance its reactivity and biological activity compared to similar compounds .

Q & A

Basic: How can pentanoic acid, 2-acetyl-5-(dimethylamino)-, ethyl ester be reliably identified and quantified in complex matrices like alcoholic beverages?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method for identification and quantification. Key steps include:

- Column Selection : Use polar capillary columns (e.g., DB-WAX) to resolve esters in volatile mixtures .

- Internal Standards : Deuterated analogs (e.g., d₅-ethyl esters) improve accuracy in quantification by correcting for matrix effects .

- Calibration Curves : Validate linear ranges (e.g., 0.1–50 mg/L) with R² > 0.99, ensuring sensitivity for trace detection .

Advanced: What strategies optimize the synthesis of this compound to achieve high yields and purity?

Methodological Answer:

Synthesis optimization involves:

- Esterification Catalysts : Sulfuric acid or immobilized lipases (e.g., Novozym 435) under reflux conditions (60–80°C) enhance reaction efficiency .

- Purification : Fractional distillation (boiling point ~200–220°C predicted) followed by silica gel chromatography (hexane:ethyl acetate, 4:1) removes byproducts like unreacted acetyl derivatives .

- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl (C=O) and ester (C-O) peaks .

Advanced: How do structural modifications at the 5-(dimethylamino) group influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Electronic Effects : Replace dimethylamino with alternative substituents (e.g., nitro or hydroxyl groups) and analyze via density functional theory (DFT) to predict changes in electron density and nucleophilicity .

- Biological Assays : Conduct molecular docking studies with acetylcholinesterase or cytochrome P450 enzymes to assess binding affinity shifts caused by modified steric/electronic profiles .

- Spectroscopic Validation : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 2.8–3.2 ppm for dimethylamino protons) to confirm structural integrity post-modification .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

Critical properties include:

- Boiling Point : Predicted at 407.9±28.0°C (NIST data for analogous esters) .

- Solubility : High lipophilicity (logP ~2.5) necessitates use of aprotic solvents (e.g., DMSO or acetone) for in vitro studies .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at pH 6–8 and −20°C .

Advanced: What role does this compound play in microbial metabolism, and how can its degradation pathways be characterized?

Methodological Answer:

- Metabolic Profiling : Incubate with soil or gut microbiota and analyze via LC-MS/MS to identify metabolites like 5-(dimethylamino)valeric acid .

- Enzyme Assays : Purify esterases from Pseudomonas spp. and measure kinetic parameters (Km, Vmax) to map hydrolytic pathways .

- Isotope Tracing : Use ¹³C-labeled ethyl esters to track carbon flux in anaerobic bioreactors .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies : Perform parallel assays (e.g., MIC tests vs. MTT cytotoxicity) to establish selectivity indices (SI = IC50/MIC) .

- Matrix Effects : Compare activity in pure vs. complex matrices (e.g., serum-containing media) to assess interference from proteins/lipids .

- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) with metabolomics to differentiate compound-specific effects from off-target responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.